molecular formula C20H37NO2 B14225151 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide CAS No. 823213-98-5

2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide

Cat. No.: B14225151
CAS No.: 823213-98-5
M. Wt: 323.5 g/mol
InChI Key: OIHHAHCMDXOFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide is an organic compound characterized by a cyclopentadecyl ring substituted with a formyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide typically involves the reaction of cyclopentadecylamine with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The acetamide moiety may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(1-Formylcyclopentadecyl)acetamide
  • N,N-Dimethylcyclopentadecylamine
  • Cyclopentadecylformamide

Comparison: 2-(1-Formylcyclopentadecyl)-N,N-dimethylacetamide is unique due to the presence of both a formyl group and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823213-98-5

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

2-(1-formylcyclopentadecyl)-N,N-dimethylacetamide

InChI

InChI=1S/C20H37NO2/c1-21(2)19(23)17-20(18-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h18H,3-17H2,1-2H3

InChI Key

OIHHAHCMDXOFLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1(CCCCCCCCCCCCCC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.